3-(1,3-DIOXAN-2-YL)-2'-METHOXYPROPIOPHENONE
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Overview
Description
3-(1,3-Dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one is an organic compound that features a dioxane ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one typically involves the formation of the dioxane ring followed by the introduction of the methoxyphenyl group. Common synthetic routes may include:
Formation of the Dioxane Ring: This can be achieved through the acid-catalyzed reaction of diols with aldehydes or ketones.
Introduction of the Methoxyphenyl Group: This step may involve Friedel-Crafts acylation or alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:
Catalyst Selection: Using efficient catalysts to speed up the reaction.
Temperature and Pressure Control: Maintaining optimal conditions to ensure the desired product is formed.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or other reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions may vary depending on the specific substitution reaction, but common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activity.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(1,3-Dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
3-(1,3-Dioxan-2-yl)-1-phenylpropan-1-one: Similar structure but without the methoxy group.
3-(1,3-Dioxan-2-yl)-1-(4-methoxyphenyl)propan-1-one: Similar structure with the methoxy group in a different position.
Uniqueness
The presence of the methoxy group in 3-(1,3-Dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one may confer unique chemical and biological properties, such as altered reactivity or enhanced biological activity.
Properties
IUPAC Name |
3-(1,3-dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O4/c1-16-13-6-3-2-5-11(13)12(15)7-8-14-17-9-4-10-18-14/h2-3,5-6,14H,4,7-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPPKJRKLOKTSFK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)CCC2OCCCO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80560177 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121789-31-9 |
Source
|
Record name | 3-(1,3-Dioxan-2-yl)-1-(2-methoxyphenyl)propan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80560177 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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